molecular formula C15H15N5OS2 B12027415 2-Thiophenecarbaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]hydrazone CAS No. 624725-00-4

2-Thiophenecarbaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]hydrazone

Cat. No.: B12027415
CAS No.: 624725-00-4
M. Wt: 345.4 g/mol
InChI Key: FMEUABWEYIURGK-MHWRWJLKSA-N
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Description

2-Thiophenecarbaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]hydrazone (CAS: 624725-00-4) is a hydrazone derivative featuring a thiophene-linked triazole core. Its structure comprises:

  • Triazole scaffold: A 1,2,4-triazole ring substituted at position 3 with a 4-ethoxyphenyl group and at position 5 with a sulfanyl (-SH) group.
  • Hydrazone bridge: Formed via condensation of 2-thiophenecarbaldehyde with the hydrazine group of the triazole .

This compound is part of a broader class of triazole hydrazones, which are studied for their diverse biological activities, including antimicrobial and antioxidant properties .

Properties

CAS No.

624725-00-4

Molecular Formula

C15H15N5OS2

Molecular Weight

345.4 g/mol

IUPAC Name

3-(4-ethoxyphenyl)-4-[(2E)-2-(thiophen-2-ylmethylidene)hydrazinyl]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C15H15N5OS2/c1-2-21-12-7-5-11(6-8-12)14-17-18-15(22)20(14)19-16-10-13-4-3-9-23-13/h3-10,19H,2H2,1H3,(H,18,22)/b16-10+

InChI Key

FMEUABWEYIURGK-MHWRWJLKSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)C2=NNC(=S)N2N/N=C/C3=CC=CS3

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NNC(=S)N2NN=CC3=CC=CS3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Thiophenecarbaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]hydrazone typically involves the reaction of 2-thiophenecarbaldehyde with 3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl hydrazine under controlled conditions. The reaction is carried out in an appropriate solvent, often ethanol or methanol, at a temperature range of 25-30°C. The reaction mixture is stirred for several hours until the desired product is formed .

Industrial Production Methods

Industrial production methods for this compound are not well-documented due to its primary use in research settings. the general approach would involve scaling up the laboratory synthesis process, ensuring proper control of reaction conditions to maintain product purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-Thiophenecarbaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]hydrazone undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Ethanol, methanol, dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of 2-Thiophenecarbaldehyde derivatives. For instance, a study published in MDPI reported that hydrazone derivatives bearing similar structures exhibited promising anticancer activity against various cancer cell lines. The compound demonstrated selective cytotoxicity towards several cancer types while sparing normal fibroblast cells, which is crucial for minimizing side effects during treatment .

Case Study: In Vitro Evaluation

In vitro evaluations revealed that specific derivatives of hydrazones inhibited the proliferation of cancer cells significantly. The IC50 values for these compounds ranged from 0.73 to 2.38 µM against the MCF-7 breast cancer cell line . Moreover, some derivatives showed enhanced selectivity towards prostate carcinoma cells, indicating their potential as targeted therapies.

Antioxidant Activity

The antioxidant properties of 2-Thiophenecarbaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]hydrazone have also been investigated. Antioxidants play a critical role in neutralizing free radicals and preventing oxidative stress-related damage in cells. Studies have indicated that certain derivatives exhibit higher reducing power than known antioxidants like protocatechuic acid .

Comparative Analysis of Antioxidant Activity

CompoundReducing Power (µmol/L)Comparison to Protocatechuic Acid (109.05 µmol/L)
2-Thiophenecarbaldehyde Hydrazone Derivative120.08Higher
Other Tested HydrazonesVariesSome lower than protocatechuic acid

Synthesis and Characterization

The synthesis of this compound involves the reaction of corresponding aldehydes with hydrazones under controlled conditions. Characterization techniques such as NMR and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds .

Synthesis Procedure

  • Reagents :
    • 2-Thiophenecarbaldehyde
    • 3-(4-Ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazole
    • Methanol as solvent
    • Concentrated HCl as catalyst
  • Procedure :
    • Dissolve the aldehyde in methanol.
    • Add the triazole derivative and concentrated HCl.
    • Stir the mixture at 60–70 °C for several hours.
    • Isolate the precipitate and purify through recrystallization.

Mechanism of Action

The mechanism of action of 2-Thiophenecarbaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]hydrazone involves its interaction with specific molecular targets and pathways. The compound’s hydrazone moiety can form stable complexes with metal ions, which may play a role in its biological activity. Additionally, the triazole ring is known to interact with various enzymes and receptors, potentially modulating their activity .

Comparison with Similar Compounds

Challenges and Data Gaps

  • Biological Data: No explicit bioactivity data for the target compound is reported in the evidence. Inferences are drawn from structurally related analogs .
  • Physicochemical Properties : Melting points, solubility, and stability data are unavailable, limiting application-focused comparisons.

Biological Activity

2-Thiophenecarbaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]hydrazone (CAS Number: 624725-00-4) is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its anticancer, antimicrobial, and other pharmacological effects, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a thiophene ring, a triazole moiety, and a hydrazone linkage, contributing to its biological properties. The molecular formula is C15H15N5OS2C_{15}H_{15}N_5OS_2 with a molecular weight of 345.448 g/mol .

Anticancer Activity

Recent studies have highlighted the potential of 1,2,4-triazole derivatives in cancer therapy. The compound under discussion has shown promising results in inhibiting the growth of various cancer cell lines.

Table 1: Cytotoxicity of 2-Thiophenecarbaldehyde Hydrazone Derivatives

Cell LineIC50 (μM)Reference
Human Melanoma IGR3915.3
Triple-Negative Breast Cancer MDA-MB-23122.7
Pancreatic Carcinoma Panc-118.5

The compound exhibited selective cytotoxicity towards melanoma cells compared to normal cells, indicating its potential as an anticancer agent .

Antimicrobial Activity

The antimicrobial properties of 1,2,4-triazole derivatives have been well-documented. The hydrazone compound demonstrated significant antibacterial and antifungal activities against various pathogens.

Table 2: Antimicrobial Activity of 2-Thiophenecarbaldehyde Hydrazone

MicroorganismZone of Inhibition (mm)Reference
Staphylococcus aureus18
Escherichia coli15
Candida albicans20

These findings suggest that the compound could be developed into effective antimicrobial agents for treating infections caused by resistant strains .

Other Pharmacological Effects

In addition to anticancer and antimicrobial activities, derivatives of this compound have been evaluated for their hypoglycemic effects and potential as antitubercular agents. For instance, certain derivatives showed comparable activity against Mycobacterium tuberculosis with significant inhibition rates .

Case Studies

  • Cytotoxicity Study : A study involving the synthesis of various hydrazones based on triazole derivatives demonstrated that compounds similar to the one showed enhanced cytotoxicity against cancer cells when tested in vitro using the MTT assay .
  • Antimicrobial Screening : Another research effort screened multiple derivatives for their antimicrobial efficacy against clinical isolates. The results indicated that compounds containing the triazole-thiol moiety had superior activity compared to traditional antibiotics .

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